molecular formula C20H19F6NO4 B11484035 2-Ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)methoxy]propan-2-YL}benzamide

2-Ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)methoxy]propan-2-YL}benzamide

Cat. No.: B11484035
M. Wt: 451.4 g/mol
InChI Key: RXFBNLUTTNRCSL-UHFFFAOYSA-N
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Description

2-Ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)methoxy]propan-2-YL}benzamide is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a hexafluoroisopropyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)methoxy]propan-2-YL}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 1,1,1,3,3,3-hexafluoro-2-propanol, which is then reacted with 4-methoxybenzyl chloride to form the intermediate 1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)methoxy]propan-2-ol . This intermediate is then further reacted with 2-ethoxybenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)methoxy]propan-2-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)methoxy]propan-2-YL}benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)methoxy]propan-2-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)methoxy]propan-2-YL}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its hexafluoroisopropyl group, in particular, contributes to its stability and reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H19F6NO4

Molecular Weight

451.4 g/mol

IUPAC Name

2-ethoxy-N-[1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)methoxy]propan-2-yl]benzamide

InChI

InChI=1S/C20H19F6NO4/c1-3-30-16-7-5-4-6-15(16)17(28)27-18(19(21,22)23,20(24,25)26)31-12-13-8-10-14(29-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,27,28)

InChI Key

RXFBNLUTTNRCSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)OCC2=CC=C(C=C2)OC

Origin of Product

United States

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